molecular formula C18H19FN2O2 B5234268 N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide

N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide

Cat. No. B5234268
M. Wt: 314.4 g/mol
InChI Key: ZFKLEXCPWZGFGQ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide, also known as DMPEA or N-ethyl-α-methyl-3,4-(methylenedioxy)phenethylamine, is a chemical compound that belongs to the amphetamine class of drugs. DMPEA has been the subject of scientific research due to its potential applications in various fields, including medicine, pharmacology, and neuroscience.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide has been the subject of scientific research due to its potential applications in various fields, including medicine, pharmacology, and neuroscience. N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide has also been shown to have potential applications in the treatment of depression and anxiety disorders.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide is not fully understood. However, it is believed to act as a monoamine oxidase inhibitor (MAOI), which increases the levels of neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain. N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide has also been shown to have affinity for the serotonin 5-HT2A receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide has been shown to have psychoactive effects, including euphoria, increased energy, and altered perception. N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide has also been shown to have potential cardiovascular effects, including increased heart rate and blood pressure. N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide has been shown to have potential neuroprotective effects, which may be mediated by its ability to increase the levels of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide has advantages and limitations for lab experiments. One advantage is that it has potential applications in various fields, including medicine, pharmacology, and neuroscience. However, one limitation is that the mechanism of action of N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to further investigate its potential applications in the treatment of depression and anxiety disorders. Additionally, future research could focus on elucidating the mechanism of action of N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide and its potential cardiovascular effects.

Synthesis Methods

N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide can be synthesized via a multi-step process that involves the reaction of 2,3-dimethylbenzaldehyde with nitroethane to form 1-(2,3-dimethylphenyl)-2-nitropropene. The nitropropene is then reduced using a reducing agent, such as iron and hydrochloric acid, to form 2,3-dimethylamphetamine. The final step involves the reaction of 2,3-dimethylamphetamine with 4-fluoroacetophenone to form N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide.

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-12-4-3-5-16(13(12)2)21-18(23)17(22)20-11-10-14-6-8-15(19)9-7-14/h3-9H,10-11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKLEXCPWZGFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,3-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide

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